2,6-Bis-allylresorcinol
Description
2-Allyl-4,6-dibenzoylresorcinol (CAS 102593-74-8) is a synthetic resorcinol derivative with the molecular formula C₂₃H₁₈O₄ and a molecular weight of 358.393 g/mol . Structurally, it features a central resorcinol backbone (1,3-dihydroxybenzene) substituted with an allyl group at the 2-position and benzoyl groups at the 4- and 6-positions. This compound is utilized in organic synthesis, pharmaceuticals, and materials science due to its reactive allyl moiety and aromatic benzoyl functionalities. Its synthesis involves multi-step processes, including Friedel-Crafts acylation and allylation, with stringent quality control measures to ensure purity ≥98% .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,4-bis(prop-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H14O2/c1-3-5-9-7-8-11(13)10(6-4-2)12(9)14/h3-4,7-8,13-14H,1-2,5-6H2 |
InChI Key |
PJWWMILZGYFURN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=C(C=C1)O)CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-allylresorcinol typically involves the allylation of resorcinol. One common method is the reaction of resorcinol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography are often employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis-allylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the remaining positions of the resorcinol ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated resorcinols.
Scientific Research Applications
2,6-Bis-allylresorcinol has found applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of skin disorders.
Mechanism of Action
The mechanism of action of 2,6-Bis-allylresorcinol involves its interaction with cellular components, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes. For example, it may interfere with the synthesis of cell wall components in bacteria, leading to antimicrobial effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in cell wall synthesis.
Pathways: Disruption of metabolic pathways essential for microbial growth.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Allyl-4,6-dibenzoylresorcinol and Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| 2-Allyl-4,6-dibenzoylresorcinol | 102593-74-8 | C₂₃H₁₈O₄ | 358.393 | Allyl, benzoyl | Pharmaceuticals, UV filters |
| Resorcinol | 108-46-3 | C₆H₆O₂ | 110.11 | Hydroxyl | Adhesives, dyes, antiseptics |
| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ | 139.11 | Nitro, hydroxyl | Chemical synthesis, explosives |
| 2-Methylresorcinol | 608-25-3 | C₇H₈O₂ | 124.14 | Methyl, hydroxyl | Polymer stabilizers, dyes |
Key Observations :
- Substituent Effects: The allyl and benzoyl groups in 2-Allyl-4,6-dibenzoylresorcinol confer higher molecular weight and hydrophobicity compared to simpler derivatives like resorcinol or 4-nitrophenol. This enhances its stability in non-polar matrices, making it suitable for UV-filter applications .
- Reactivity: The allyl group enables participation in click chemistry (e.g., thiol-ene reactions), a feature absent in nitro- or methyl-substituted resorcinols .
- Synthesis Complexity: Multi-step synthesis (e.g., benzoylation, allylation) is required for 2-Allyl-4,6-dibenzoylresorcinol, whereas simpler derivatives like 2-methylresorcinol are produced via direct alkylation .
Performance in Pharmaceutical Contexts
2-Allyl-4,6-dibenzoylresorcinol is investigated for its antioxidant and anti-inflammatory properties. In contrast:
- Resorcinol is primarily used in topical antiseptics but lacks the benzoyl groups that enhance lipid solubility and cell-membrane penetration in 2-Allyl-4,6-dibenzoylresorcinol .
- 4-Nitrophenol, while reactive, is toxic and unsuitable for biomedical applications, unlike the safer profile of benzoyl-substituted resorcinols .
Environmental and Industrial Considerations
- Manufacture Costs: The production of 2-Allyl-4,6-dibenzoylresorcinol involves higher costs (~€41–138 per gram) due to advanced purification steps, whereas resorcinol is mass-produced at lower costs .
- Environmental Impact : The synthesis of benzoyl-containing derivatives generates more waste (e.g., chlorinated solvents) compared to methyl- or nitro-substituted analogues, necessitating stringent environmental protocols .
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